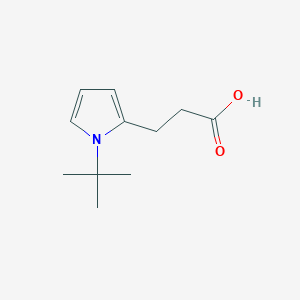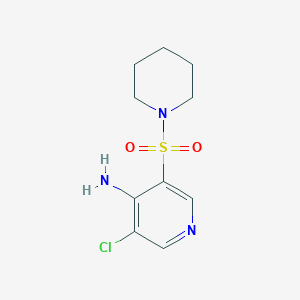
Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate involves several steps. One common synthetic route includes the reaction of piperazine with chloroacetyl chloride to form 2-chloroacetylpiperazine. This intermediate is then reacted with ethyl acetoacetate under specific conditions to yield the final product . Industrial production methods may involve bulk manufacturing, sourcing, and procurement of the compound .
Analyse Chemischer Reaktionen
Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and proteomics research.
Biology: Employed in the study of biological pathways and molecular interactions.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biological processes and pathways, making the compound useful in studying molecular mechanisms and developing new therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate can be compared with other similar compounds, such as:
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: This compound has similar structural features and biological activities.
Indole derivatives: These compounds also exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Phenoxy thiazole derivatives: These compounds are used in various pharmacological applications and have similar synthetic routes.
Eigenschaften
Molekularformel |
C10H15ClN2O3 |
|---|---|
Molekulargewicht |
246.69 g/mol |
IUPAC-Name |
ethyl (2Z)-2-[4-(2-chloroacetyl)piperazin-2-ylidene]acetate |
InChI |
InChI=1S/C10H15ClN2O3/c1-2-16-10(15)5-8-7-13(4-3-12-8)9(14)6-11/h5,12H,2-4,6-7H2,1H3/b8-5- |
InChI-Schlüssel |
SXTFZKJGYHVVDG-YVMONPNESA-N |
Isomerische SMILES |
CCOC(=O)/C=C\1/CN(CCN1)C(=O)CCl |
Kanonische SMILES |
CCOC(=O)C=C1CN(CCN1)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl(7S,8aR)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13010015.png)
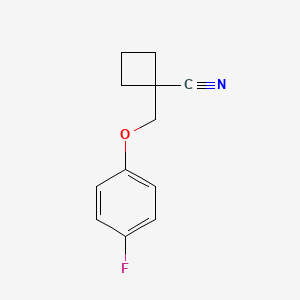
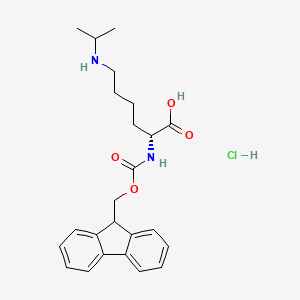
![tert-Butyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B13010030.png)
![Bicyclo[3.1.1]heptane-1,5-diamine](/img/structure/B13010042.png)

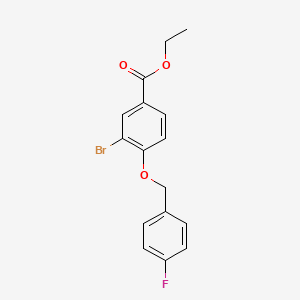
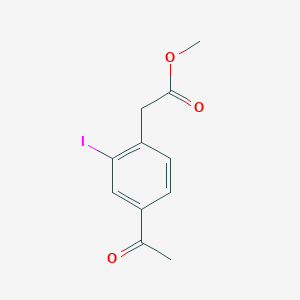
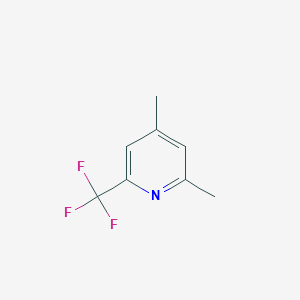

![6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine](/img/structure/B13010067.png)
